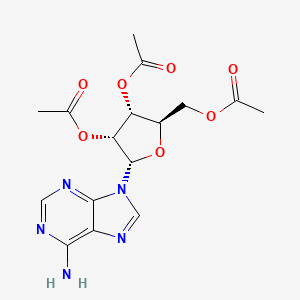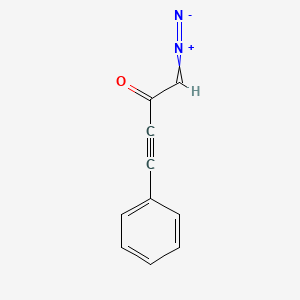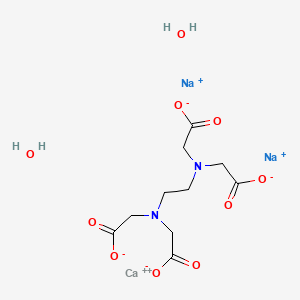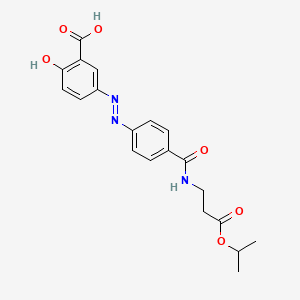
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine involves several key strategies, including N-methylation of known chloropurines followed by displacement reactions and catalytic hydrogenation steps. These methodologies enable the introduction of various substituents, showcasing the versatility in synthesizing purine analogs (H. Roggen & L. Gundersen, 2008; N. Hamamichi & T. Miyasaka, 1992).
Molecular Structure Analysis
The molecular structure of purine analogs, including those similar to 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, can be analyzed through various spectroscopic methods. NMR and mass spectrometry play crucial roles in identifying the tautomer ratios and confirming the structures of synthesized compounds, aiding in the understanding of their chemical behavior (Dongwei Kang et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving purine analogs highlight their reactivity and potential for further functionalization. For instance, N-methoxy-9-methyl-9H-purin-6-amines exhibit a range of reactions with benzyl bromide, resulting in N-7- and N6-benzylated products. These reactions are influenced by the substituents present, offering insights into the electronic effects within the purine framework (H. Roggen & L. Gundersen, 2008).
Physical Properties Analysis
The physical properties of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine and related compounds, such as solubility, melting points, and stability, are critical for their application in further chemical synthesis and for theoretical studies. These properties can be determined experimentally through systematic studies focusing on the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of purine analogs are central to their utility in organic synthesis and medicinal chemistry. Their reactivity, interaction with various reagents, and ability to undergo a range of chemical transformations are essential for the development of new molecules with potential biological activities. Studies on the mechanism of reactions, such as the photochemical transformation of related compounds, provide valuable insights into their chemical properties and potential applications (B. Skalski, R. P. Steer, & R. Verrall, 1991).
Scientific Research Applications
Synthesis of Nucleoside Analogs
A pivotal application of this compound is in the synthesis of azido and triazolyl purine ribonucleosides, which are important for developing nucleoside analogs with potential biological activities. For instance, detailed synthetic protocols have been described for preparing 6-amino/thio-2-triazolylpurine ribonucleosides using this compound as a key starting material. Such processes involve sequential reactions like the SNAr reaction, CuAAC reaction, and selective reduction steps to produce various nucleoside analogs that could have implications in drug development and biochemical research (Līpiņš et al., 2021).
Photochemical Studies
The photochemistry of purine ribonucleosides, including derivatives of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, has been explored in various studies. These compounds undergo interesting photochemical transformations in aqueous solutions under different conditions, leading to novel photoproducts. For example, irradiation of aminoazidopurine ribonucleosides can result in efficient formation of nitro compounds or photoreduction to diamino purine ribonucleosides. Such photochemical reactions and the resulting photoproducts are not only intriguing from a synthetic chemistry standpoint but also offer insights into potential biological applications and the design of photoresponsive molecules (Komodziński et al., 2014).
Antibacterial Evaluation
Compounds synthesized using 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine have been evaluated for their antibacterial activity. For instance, 1,2,4-Triazole compounds containing the purine moiety have shown promising results in screening for antibacterial properties. This highlights the potential of derivatives synthesized from this compound in contributing to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Govori, 2017).
Acetylcholinesterase Inhibition
Another significant application is in the design and synthesis of novel derivatives for the inhibition of acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease therapy. Compounds such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives have been synthesized and evaluated for their AChE inhibitory activities, demonstrating the versatility of this compound as a precursor in developing potential therapeutics for neurological disorders (Kang et al., 2013).
properties
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-VSBTWAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654637 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
CAS RN |
953089-09-3 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)



